Cas no 799829-72-4 (N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine)

N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic compound with significant applications in organic synthesis. It offers high purity and stability, making it suitable for complex reactions. The presence of the nitro and amine groups provides versatile reactivity, enabling the synthesis of various heterocyclic compounds. This compound is well-suited for research and development in the pharmaceutical and agrochemical industries due to its unique structural features.
N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine structure
799829-72-4 structure
Product Name:N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
CAS No:799829-72-4
MF:C18H18N6O3
MW:366.37392282486
CID:5475702
Update Time:2025-06-20

N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine Chemical and Physical Properties

Names and Identifiers

    • N~2~-(4-methoxyphenyl)-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
    • 2,4,6-Pyrimidinetriamine, N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitro-
    • N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
    • Inchi: 1S/C18H18N6O3/c1-11-3-5-12(6-4-11)20-17-15(24(25)26)16(19)22-18(23-17)21-13-7-9-14(27-2)10-8-13/h3-10H,1-2H3,(H4,19,20,21,22,23)
    • InChI Key: QSQWBSZKLDXKIU-UHFFFAOYSA-N
    • SMILES: C1(NC2=CC=C(OC)C=C2)=NC(N)=C([N+]([O-])=O)C(NC2=CC=C(C)C=C2)=N1

Experimental Properties

  • Density: 1.396±0.06 g/cm3(Predicted)
  • Boiling Point: 618.5±65.0 °C(Predicted)
  • pka: 2.47±0.50(Predicted)

N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine Pricemore >>

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Additional information on N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Introduction to N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine (CAS No. 799829-72-4)

N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 799829-72-4, belongs to the class of nitropyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural uniqueness of this molecule, characterized by its N2-(4-methoxyphenyl)-N4-(4-methylphenyl) substituents and a nitro group at the 5-position, makes it a subject of intense study in the quest for novel pharmacological agents.

The chemical structure of N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine encompasses a pyrimidine core, which is a heterocyclic aromatic ring system that serves as a common scaffold in many bioactive molecules. The presence of multiple amino groups at the 2, 4, and 6 positions further enhances its reactivity and potential for further functionalization. This triamine structure is particularly intriguing due to its ability to engage in multiple hydrogen bonding interactions, which can be exploited for designing highly specific binding agents.

In recent years, there has been a surge in research focused on developing new derivatives of nitropyrimidines due to their demonstrated efficacy in various pharmacological contexts. The 4-methoxyphenyl and 4-methylphenyl substituents in N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine contribute to its unique electronic and steric properties, which can be fine-tuned to modulate its biological activity. These substituents not only influence the compound's solubility and metabolic stability but also play a crucial role in determining its interaction with biological targets.

The nitro group at the 5-position of the pyrimidine ring is another key feature that contributes to the compound's pharmacological profile. Nitroaromatic compounds have long been recognized for their therapeutic potential, and the incorporation of a nitro group into a pyrimidine framework can lead to novel mechanisms of action. For instance, such compounds may exhibit inhibitory effects on certain enzymes or receptors by serving as competitive inhibitors or by undergoing bioactivation to form reactive species that interfere with cellular signaling pathways.

One of the most compelling aspects of N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is its potential as a lead compound for drug discovery. The structural features described above provide a rich foundation for medicinal chemists to explore through various synthetic modifications. By altering the substituents or introducing additional functional groups, researchers can generate libraries of analogs with tailored properties. These analogs can then be screened for their biological activity using high-throughput screening (HTS) techniques to identify candidates with promising pharmacokinetic and pharmacodynamic profiles.

The development of new pharmaceutical agents often involves a multi-step process that begins with the synthesis of candidate compounds followed by rigorous testing in vitro and in vivo. N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine has been synthesized using advanced organic synthesis techniques that ensure high purity and yield. The synthesis route typically involves multi-component reactions that allow for the efficient assembly of the complex molecular framework. Once synthesized, the compound undergoes extensive characterization using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography to confirm its identity and structural integrity.

In vitro studies have begun to unravel the biological potential of N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine. Preliminary data suggest that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory responses and cancer progression. The molecular interactions between this compound and its target proteins have been probed using computational methods such as molecular docking simulations. These simulations help predict how the compound binds to its target receptors or enzymes at an atomic level, providing insights into its mechanism of action.

The role of computational chemistry in modern drug discovery cannot be overstated. Molecular modeling techniques have become indispensable tools for predicting the binding affinity and specificity of candidate drugs. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly. For N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine, computational studies have revealed potential binding sites on target proteins that could be exploited for therapeutic intervention.

As research progresses, it is anticipated that more detailed information about the pharmacological properties of N2-(4-methoxyphenyl)-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine will emerge from both experimental and computational investigations. The insights gained from these studies will not only enhance our understanding of this compound's mechanism of action but also guide future modifications aimed at improving its therapeutic efficacy and safety profile. The integration of traditional wet chemistry approaches with cutting-edge computational methods represents a powerful paradigm shift in drug discovery that promises to yield novel treatments for various diseases.

The future directions for research on N2-(4-methoxyphenyl)-N4-(methyl phenyl))-5-nitropyrimidine- triamine include exploring its potential in combination therapies where it could synergize with other drugs to achieve greater therapeutic outcomes. Additionally,investigations into its metabolic fate and potential side effects will be crucial steps before moving towards clinical trials。By leveraging interdisciplinary approaches,the scientific community can harness the full potential of this compound as a tool for advancing human health。

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